Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS 1955531-87-9, molecular formula C₁₃H₁₄F₂O₃, MW 256.25 g/mol) is a fluorinated cyclobutane building block featuring a benzyl ester at the 1-position and a difluoromethoxy (–OCF₂H) group at the 3-position of the cyclobutane ring. The compound belongs to the class of 1,3-disubstituted cyclobutane derivatives increasingly used in medicinal chemistry as conformationally constrained scaffolds that introduce three-dimensionality, modulate physicochemical properties, and serve as versatile synthetic intermediates.

Molecular Formula C13H14F2O3
Molecular Weight 256.249
CAS No. 1955531-87-9
Cat. No. B2927729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate
CAS1955531-87-9
Molecular FormulaC13H14F2O3
Molecular Weight256.249
Structural Identifiers
SMILESC1C(CC1OC(F)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H14F2O3/c14-13(15)18-11-6-10(7-11)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2
InChIKeyYHNAHNSEWGYPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3-(Difluoromethoxy)cyclobutane-1-carboxylate (CAS 1955531-87-9): Fluorinated Cyclobutane Building Block for Medicinal Chemistry Procurement


Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS 1955531-87-9, molecular formula C₁₃H₁₄F₂O₃, MW 256.25 g/mol) is a fluorinated cyclobutane building block featuring a benzyl ester at the 1-position and a difluoromethoxy (–OCF₂H) group at the 3-position of the cyclobutane ring . The compound belongs to the class of 1,3-disubstituted cyclobutane derivatives increasingly used in medicinal chemistry as conformationally constrained scaffolds that introduce three-dimensionality, modulate physicochemical properties, and serve as versatile synthetic intermediates [1]. Predicted physicochemical properties include a boiling point of 303.7 ± 42.0 °C, density of 1.23 ± 0.1 g/cm³, a computed LogP of 2.75, topological polar surface area (TPSA) of 35.53 Ų, and zero hydrogen bond donors . The compound is commercially available from multiple vendors (Biosynth, CymitQuimica, Leyan, AKSci) at typical purities of 95%, supplied in research quantities (50 mg to 500 mg scale) .

Why Benzyl 3-(Difluoromethoxy)cyclobutane-1-carboxylate Cannot Be Interchanged with Non-Fluorinated or Alternative Ester Cyclobutane Building Blocks


The combination of the –OCF₂H substituent and the benzyl ester protecting group in the target compound creates a unique physicochemical and synthetic profile that is not replicated by any single in-class analog. The difluoromethoxy group is not a simple bioisostere of methoxy (–OCH₃): it introduces a conformation-dependent polarity that can interconvert between lipophilic and polar states, thereby functioning as an environmental adaptor in biological systems, while simultaneously providing metabolic stabilization via strong C–F bonds (bond dissociation energy ~485 kJ/mol vs. ~413 kJ/mol for C–H) [1][2]. The benzyl ester further differentiates the compound from the parent carboxylic acid (CAS 1803603-34-0) by substantially increasing lipophilicity (ΔLogP ~ +1.66 units) and enabling orthogonal deprotection via hydrogenolysis (H₂, Pd/C) rather than saponification, which is critical for synthetic sequences containing base-sensitive functionality . Substituting the benzyl ester with a methyl or ethyl ester, or the –OCF₂H with –OH or –OCH₃, alters LogP, TPSA, hydrogen bond donor/acceptor count, and the applicable deprotection strategy—each of which has direct consequences for membrane permeability, metabolic fate, and synthetic compatibility in multi-step medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence: Benzyl 3-(Difluoromethoxy)cyclobutane-1-carboxylate vs. Closest Analogs for Procurement Decision Support


Lipophilicity Advantage: Benzyl Ester vs. Parent Carboxylic Acid (ΔLogP ~ +1.66)

The target benzyl ester exhibits substantially higher lipophilicity compared to its direct precursor, 3-(difluoromethoxy)cyclobutane-1-carboxylic acid (CAS 1803603-34-0). The parent carboxylic acid has an experimentally reported LogP of 1.09 , while the target benzyl ester has a computed LogP of 2.75 (ALogP) , representing a LogP increase of approximately +1.66 log units. This difference translates to a roughly 45-fold increase in octanol/water partition coefficient, which is directly relevant to passive membrane permeability. The benzyl ester form also reduces the topological polar surface area from 46.5 Ų (parent acid) to 35.53 Ų and eliminates the hydrogen bond donor (from 1 HBD to 0), both of which are favorable for blood-brain barrier penetration and oral absorption according to established drug-likeness guidelines.

Lipophilicity Membrane permeability Drug-likeness Prodrug design

Orthogonal Deprotection: Benzyl Ester Hydrogenolysis vs. Alkyl Ester Saponification

The benzyl ester moiety in the target compound enables deprotection via catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C under neutral conditions), which is fully orthogonal to the saponification conditions (aqueous NaOH or LiOH) required for methyl or ethyl ester cleavage [1]. This orthogonality is critical when the synthetic sequence contains base-labile functional groups (e.g., epimerizable chiral centers, β-lactams, or ester prodrug moieties) that would not survive saponification. The closest comparator, the parent carboxylic acid (CAS 1803603-34-0), requires no deprotection but offers no latent reactivity for downstream coupling. Methyl or ethyl esters of 3-(difluoromethoxy)cyclobutane-1-carboxylic acid would require basic hydrolysis, precluding their use in base-sensitive contexts. The benzyl ester thus occupies a unique position: it provides a protected carboxylate that can be unveiled under neutral, reductive conditions, enabling synthetic sequences that neither the free acid nor alkyl esters can accommodate.

Protecting group strategy Orthogonal deprotection Multi-step synthesis Hydrogenolysis

Metabolic Stability of –OCF₂H vs. –OCH₃: C–F Bond Dissociation Energy Advantage

The difluoromethoxy (–OCF₂H) group provides a quantifiable thermodynamic barrier to oxidative metabolism compared to the methoxy (–OCH₃) group found in non-fluorinated cyclobutane analogs. The C–F bond dissociation energy (BDE) is approximately 485 kJ/mol, compared to approximately 413 kJ/mol for the corresponding C–H bond in –OCH₃ [1]. This ~72 kJ/mol difference (~17% increase in bond strength) raises the kinetic barrier for cytochrome P450-mediated hydrogen atom abstraction at the ether α-position, a common metabolic soft spot for alkyl ethers. In the context of cyclobutane building blocks used as fragments or intermediates in drug discovery, this translates to reduced first-pass metabolism and extended half-life for final drug candidates incorporating the –OCF₂H motif. Furthermore, the –OCF₂H group has been shown to interconvert between lipophilic and polar conformations, allowing it to adapt to varying polarity environments in biological membranes, a property absent in the conformationally rigid –OCH₃ group [2]. The closest comparator building block with a methoxy substituent (e.g., benzyl 3-methoxycyclobutane-1-carboxylate) would lack this metabolic stabilization.

Metabolic stability C–F bond Oxidative metabolism Pharmacokinetics

Procurement Differentiator: Research-Grade Availability with Defined Purity and Pricing Benchmarks

Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate is commercially available from multiple established vendors with defined purity specifications and transparent pricing, enabling competitive procurement. The compound is supplied by Biosynth (distributed via CymitQuimica as catalog ref. 3D-FDD53187) at ≥95% purity, with published pricing of €978.00 for 50 mg and €2,955.00 for 500 mg . Leyan (Shanghai Haohong Biomedical) offers the product under catalog no. 2115055 at 95% purity . AKSci lists it as catalog no. 0351EH at 95% purity . This multi-vendor availability contrasts with several closely related analogs: the cis-stereoisomer (CAS 1919865-10-3) is available from fewer sources, and the parent carboxylic acid (CAS 1803603-34-0) is listed with purity ≥97% from Aladdin Scientific . The benzyl ester has zero hydrogen bond donors and five rotatable bonds (vs. one HBD and three rotatable bonds for the parent acid), properties that favor membrane permeation in cellular assays .

Procurement Building block sourcing Pricing benchmark Vendor comparison

Stereochemical Definition: Access to Both Cis and Trans Isomers Enables Conformation-Activity Relationship Studies

The 1,3-disubstituted cyclobutane scaffold can exist as cis and trans diastereomers with distinct three-dimensional geometries. The cis isomer of the parent carboxylic acid, (1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid (CAS 1919865-10-3), is commercially available as a defined single diastereomer at 98% purity . The target benzyl ester (CAS 1955531-87-9, purity 95%) is listed without explicit cis/trans designation in most vendor catalogs, which may represent either a single isomer or a mixture . The importance of stereochemical definition is underscored by the Enamine group's finding that synthetic methods for 1,2-disubstituted cyclobutane building blocks provided exclusively trans diastereomers, and that attempts to extend methodologies to cis isomers were unsuccessful, highlighting the synthetic challenge of accessing both diastereomeric series [1]. In the context of conformation-activity relationship (CAR) studies, procurement of a stereochemically defined building block is essential: the cis isomer presents both substituents on the same face of the puckered cyclobutane ring (diequatorial-like orientation), while the trans isomer places them on opposite faces, resulting in different exit vector geometries that directly impact target binding.

Stereochemistry Conformation-activity relationship Cyclobutane puckering Diastereomer comparison

Optimal Application Scenarios for Benzyl 3-(Difluoromethoxy)cyclobutane-1-carboxylate in Medicinal Chemistry and Chemical Biology Procurement


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Fluorinated, Three-Dimensional Scaffolds

The target compound's favorable drug-likeness profile—LogP 2.75, TPSA 35.53 Ų, molecular weight 256.25 g/mol, zero hydrogen bond donors, and three hydrogen bond acceptors—places it within established fragment screening criteria (Rule of Three: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its cyclobutane core introduces three-dimensionality (puckered conformation) that reduces planarity and offers exit vectors distinct from flat aromatic fragments, while the –OCF₂H group provides metabolic stabilization and conformational polarity adaptation [1]. Fragment libraries enriched with such fluorinated, sp³-rich scaffolds have demonstrated improved hit rates against challenging target classes including protein-protein interactions and allosteric sites [2]. The benzyl ester can be elaborated via amide coupling after hydrogenolytic deprotection, enabling rapid SAR exploration.

Multi-Step Synthesis of PROTACs or Heterobifunctional Degraders Requiring Orthogonal Protecting Group Strategy

In PROTAC (Proteolysis-Targeting Chimera) synthesis, a carboxylate handle is frequently required for conjugation to an E3 ligase ligand (e.g., VHL or cereblon recruiting element) via amide bond formation . The benzyl ester in the target compound serves as a protected carboxylate that can be carried through multiple synthetic steps and selectively unveiled via hydrogenolysis at a late stage—conditions that are compatible with the diverse functional groups present in PROTAC intermediates (e.g., PEG linkers, heterocyclic warheads) [1]. This orthogonal deprotection strategy avoids the aqueous basic conditions of saponification that could hydrolyze other ester or amide bonds within the PROTAC architecture. The –OCF₂H group also contributes to balanced physicochemical properties needed for the challenging 'beyond Rule of Five' chemical space often occupied by heterobifunctional degraders.

Synthesis of Conformationally Restricted Amino Acid or Neurotransmitter Analogs for CNS Drug Discovery

Cyclobutane rings are established bioisosteres for gem-dimethyl groups and cis/trans-alkenes in CNS drug candidates, offering conformational restriction that can enhance target selectivity and reduce off-target activity . The target compound, upon benzyl ester deprotection, yields 3-(difluoromethoxy)cyclobutane-1-carboxylic acid, which can be elaborated to cyclobutane-containing amino acids (e.g., via Curtius rearrangement to the corresponding amine) or incorporated into peptidomimetics [1]. The –OCF₂H group provides a metabolically stable, moderately lipophilic substituent with zero HBD, advantageous for CNS penetration (TPSA < 90 Ų threshold for blood-brain barrier permeation is well satisfied by the acid form's TPSA of 46.5 Ų) [2]. The conformational constraint imposed by the cyclobutane ring—with its puckered geometry and defined cis/trans substitution patterns—enables precise spatial orientation of pharmacophoric elements at target binding sites.

Agrochemical Lead Optimization: Fluorinated Cyclobutane Building Blocks for Enhanced Environmental Stability

Fluorinated cyclobutane building blocks are gaining traction in agrochemical discovery, where the combination of metabolic stability (from C–F bonds) and conformational constraint (from the cyclobutane ring) addresses key challenges of field half-life and target selectivity . The –OCF₂H group in the target compound has been identified in multiple commercial agrochemicals as a substituent that balances lipophilicity for foliar uptake with sufficient polarity for phloem mobility [1]. The benzyl ester serves as a latent carboxylic acid that can be unmasked to generate the free acid for conjugation to agrochemical scaffolds or for salt formation to improve water solubility for formulation. The availability of the compound from multiple vendors at defined purity (≥95%) supports reproducible synthesis at the gram scale needed for greenhouse and field trial sample preparation.

Quote Request

Request a Quote for Benzyl 3-(difluoromethoxy)cyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.